3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine
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Overview
Description
3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring through a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride and the tetrazole intermediate.
Coupling with Pyridine: The final step involves coupling the tetrazole derivative with a pyridine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes, alcohols, and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as antimicrobial or anticancer agents.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with active sites of enzymes or receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine
- 4-[2-(3-methylbenzyl)-2H-tetrazol-5-yl]pyridine
- 4-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyrimidine
Uniqueness
3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the 4-methylbenzyl group and the tetrazole ring provides a distinct electronic environment, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13N5 |
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Molecular Weight |
251.29 g/mol |
IUPAC Name |
3-[2-[(4-methylphenyl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C14H13N5/c1-11-4-6-12(7-5-11)10-19-17-14(16-18-19)13-3-2-8-15-9-13/h2-9H,10H2,1H3 |
InChI Key |
FTQNQEBMOVOYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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